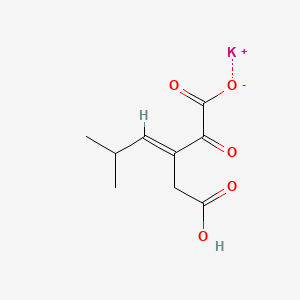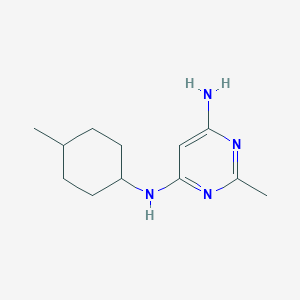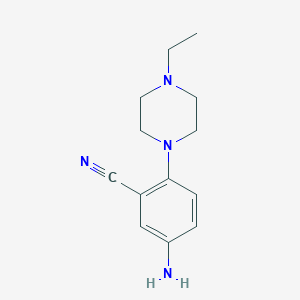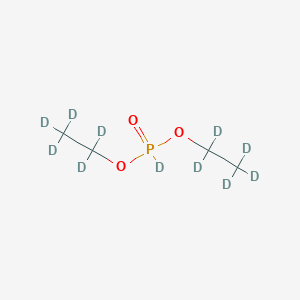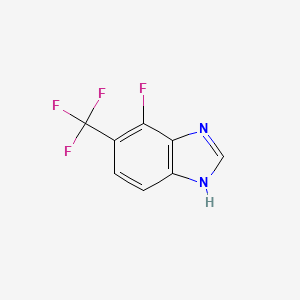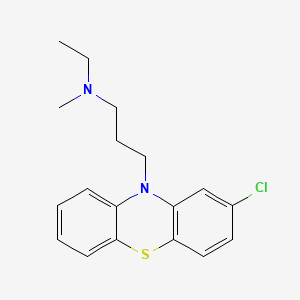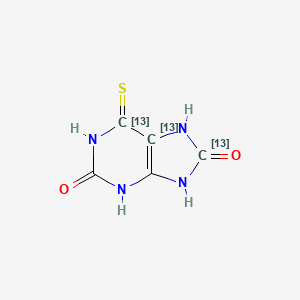
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione typically involves the reaction of uric acid with thiol-containing reagents. One common method is the reaction of uric acid with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield thiouric acid . The reaction conditions usually require a controlled temperature and pH to ensure the selective substitution of the oxygen atom with sulfur.
Industrial Production Methods
Industrial production of thiouric acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiouric acid can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The sulfur atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids, or other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for thiouric acid.
Substitution reagents: Halides, amines, or other nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiols and other sulfur-containing derivatives.
Substitution products: Various substituted purine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing purine derivatives, which can be studied for their chemical properties and reactivity.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in treating gout or other conditions related to purine metabolism.
Industry: Thiouric acid and its derivatives may be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. As a sulfur-containing purine derivative, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase . This inhibition can lead to reduced production of uric acid and its associated effects. Additionally, the compound’s antioxidant properties may contribute to its biological activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione is unique among purine derivatives due to the presence of a sulfur atom in place of an oxygen atom. This structural modification imparts distinct chemical and biological properties to the compound. Similar compounds include:
Uric acid: The parent compound, which has oxygen atoms instead of sulfur.
Xanthine: Another purine derivative with different functional groups.
Theobromine and caffeine: Methylxanthines with stimulant properties.
Propriétés
Formule moléculaire |
C5H4N4O2S |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione |
InChI |
InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12)/i1+1,3+1,4+1 |
Clé InChI |
SXHQUGJSTGOXMD-QZJDPFNNSA-N |
SMILES isomérique |
C12=[13C]([13C](=S)NC(=O)N1)N[13C](=O)N2 |
SMILES canonique |
C12=C(NC(=O)N1)NC(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
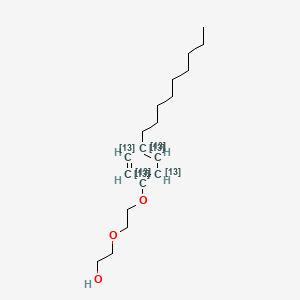

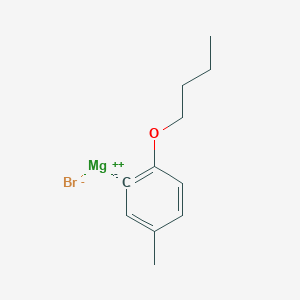

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
